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Executive Summary

This guide details the formulation and processing of negative-tone chemically amplified
photoresists (CARS) utilizing halomethyl-1,3,5-triazine photoacid generators (PAGs). While
sulfonium and iodonium salts are common in Deep UV (DUV) lithography, triazine PAGs offer
distinct advantages for i-line (365 nm) and broadband lithography, including high quantum
efficiency and cost-effectiveness.

This protocol is specifically designed for researchers in drug delivery and BioMEMS, where
creating robust, solvent-resistant microfluidic channels is critical. The formulation described
utilizes a Novolac resin matrix crosslinked with Hexamethoxymethylmelamine (HMMM),
catalyzed by acid generated from a styryl-triazine derivative.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]
The Photoacid Generator (PAG)

The core of this formulation is the triazine PAG. Unlike ionic PAGs (onium salts), halomethyl
triazines are non-ionic and soluble in a wider range of organic solvents.

o Compound Selected: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[1]
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o Rationale: The methoxystyryl group extends the conjugation of the triazine ring, red-shifting
the absorption maximum to overlap effectively with the i-line (365 nm) emission of mercury
arc lamps, which are standard in academic and R&D aligners.

The Acid Generation Pathway

Upon UV exposure, the triazine undergoes homolytic cleavage of the C-Cl bond. The resulting
chlorine radical abstracts a hydrogen atom from the solvent or polymer matrix to form
Hydrochloric Acid (HCI). This strong acid is the catalyst for the subsequent step.

The Crosslinking Mechanism (Chemical Amplification)

This is a "Chemically Amplified Resist" (CAR). The exposure only generates the catalyst. The
actual solubility change occurs during the Post-Exposure Bake (PEB).

e Acid Generation: UV light releases

e Activation: The

protonates the methoxy groups on the HMMM crosslinker.

e Crosslinking: The activated HMMM reacts with the hydroxyl (-OH) groups of the Novolac
resin, releasing methanol and forming a robust ether network. This renders the exposed
region insoluble in the developer.
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Figure 1: Photochemical acid generation followed by thermally activated crosslinking.

Formulation Protocol

Safety Note: Triazine PAGs and solvents are chemical irritants. Perform all mixing in a yellow-
light (UV-filtered) fume hood.

Materials Checklist

¢ Matrix Resin: Cresol Novolac Resin (MW ~3,000-5,000). Provides high etch resistance and
thermal stability.

Crosslinker: Hexamethoxymethylmelamine (HMMM) (e.g., Cymel 303).

PAG: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[1]

Solvent: Propylene Glycol Monomethyl Ether Acetate (PGMEA).

Leveling Agent: Fluorinated surfactant (e.g., FC-4430, <0.1%) to prevent striations.
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" ble ( lard High- ine

. Weight % (of Weight % (Total
Component Function ) )
Solids) Solution)

Novolac Resin Polymer Matrix 80.0% 24.0%

HMMM Crosslinker 15.0% 4.5%

Triazine PAG Photoacid Generator 5.0% 1.5%

PGMEA Solvent N/A 70.0%

Total 100% 100%

Mixing Procedure

e Dissolution: Dissolve the Novolac resin in PGMEA in an amber HDPE bottle. Stir
magnetically for 4 hours until clear.

e Add Actives: Add the HMMM and Triazine PAG. Stir for an additional 2 hours. Ensure the
PAG is fully dissolved; triazines can have limited solubility compared to onium salts.

o Filtration: Filter the solution through a 0.2 um PTFE syringe filter. This is critical to remove
undissolved particles that cause comets/defects during spin coating.

o Degassing: Let the solution sit for 1 hour to allow microbubbles to rise.

Processing Protocol (Lithography Workflow)

This workflow is optimized for a film thickness of approximately 2—3 pm.

Substrate Preparation

¢ Clean: Piranha clean (H2S04:H202 3:1) or O2 Plasma ash to remove organics.
o Dehydrate: Bake wafer at 200°C for 5 minutes to remove surface moisture.

e Prime: Vapor prime with HMDS (Hexamethyldisilazane) to improve adhesion. Note: Novolac
adheres well to Si, but HMDS ensures structures don't peel during development.
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Coating & Baking

o Dispense: Static dispense 2 mL of resist onto the wafer center.
e Spin:

o Spread: 500 RPM for 5 seconds (100 RPM/s ramp).

o Cast: 3000 RPM for 45 seconds (1000 RPM/s ramp).
o Soft Bake (SB): 95°C for 60 seconds on a contact hotplate.

o Purpose: Evaporate solvent.

o Caution: Do not overbake; thermal decomposition of the PAG can cause "dark erosion”
(unexposed areas crosslinking).

EXxposure

e Source: i-line (365 nm) stepper or contact aligner.
e Dose: 40-80 mJ/cm?2.

» Note: Triazines are highly sensitive. Overexposure can lead to T-topping (wide top, narrow
bottom) due to high absorbance at the surface preventing light from reaching the substrate.

Post-Exposure Bake (PEB) - THE CRITICAL STEP

e Condition: 110°C for 60 seconds.

o Mechanism:[2][3][1][4] The acid generated during exposure is inactive at room temperature.
Heat is required to catalyze the HMMM-Novolac reaction.

o Observation: You may see a faint latent image form due to the refractive index change of the
crosslinked network.

Development

e Developer: TMAH (Tetramethylammonium Hydroxide) 2.38% (Standard 0.26N).
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¢ Method: Puddle or Immersion for 60 seconds.

¢ Rinse: Deionized (DI) water cascade rinse.

e Dry: N2 blow dry.
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Figure 2: Standard lithographic processing workflow for Triazine/Novolac negative resist.
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Troubleshooting & Expert Insights
The "T-Topping" Phenomenon

Triazine PAGs have high molar extinction coefficients. If the PAG concentration is too high
(>5%), the top layer of the resist absorbs most of the UV light, leaving the bottom
underexposed. Upon development, this results in "undercut” or "T-shaped" profiles.

o Fix: Reduce PAG loading to 2-3% or increase exposure dose slightly to bleach the top layer
(if the PAG exhibits photobleaching).

Acid Diffusion & Standing Waves

Because this is a chemically amplified system, the acid can diffuse during PEB.

o Standing Waves: Interference patterns from reflective substrates (Silicon) can cause
“ripples” in the sidewalls.

e Fix: The PEB step helps smooth these out via acid diffusion. If ripples persist, use a Bottom
Anti-Reflective Coating (BARC) or increase PEB temperature by 5°C (carefully).

Volatility

The acid generated is often HCI (or HBr depending on the triazine). HCl is volatile.

o Risk: If the delay between Exposure and PEB is too long, acid may evaporate from the
surface, leading to "T-topping" (surface inhibition).

o Protocol Rule: Minimize the delay between Exposure and PEB (< 5 minutes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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